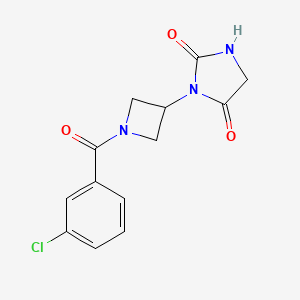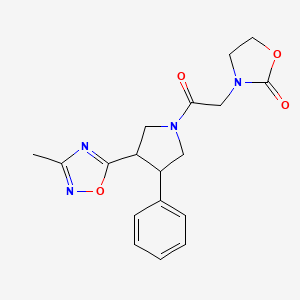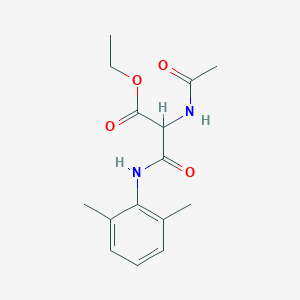
3-(1-(3-Chlorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(1-(3-Chlorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione” is a compound that contains an imidazole ring and an azetidine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Azetidine is a four-membered heterocyclic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with an imidazole ring and an azetidine ring being key structural components. The imidazole ring is a five-membered heterocyclic ring with two nitrogen atoms . The azetidine ring is a four-membered heterocyclic ring with one nitrogen atom .Scientific Research Applications
Novel Research Strategies of Hydantoin Derivatives
Hydantoins, including imidazolidine-2,4-dione derivatives, are recognized for their broad biological and pharmacological activities in therapeutic and agrochemical applications. These compounds play a crucial role in the synthesis of non-natural amino acids and their conjugates with potential medical applications. The Bucherer-Bergs reaction, an efficient method in the synthesis of hydantoins, is highlighted for its significance in producing important natural products and potential therapeutics (Shaikh et al., 2023).
Biological Potential of Thiazolidin-4-ones
Thiazolidin-4-ones and their derivatives, including functionalized analogs such as glitazones and pseudothiohydantoins, have been recognized for their pharmacological importance. These compounds exhibit potential activities against various diseases, underscoring the promising future of these nuclei in medicinal chemistry (Santos et al., 2018).
PTP 1B Inhibition by Thiazolidinediones
Thiazolidinedione (TZD) scaffolds have been explored for their role as PTP 1B inhibitors, targeting the insulin signaling cascade to manage insulin resistance associated with Type 2 diabetes mellitus (T2DM). Structural modifications of the TZD scaffold have led to the design of potent PTP 1B inhibitors, indicating the importance of the Z-configuration in the structural framework for optimum activity (Verma et al., 2019).
N-sulfonyl Aminated Azines
N-sulfonylamino azinones have shown significant biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. This highlights the role of N-sulfonylamino derivatives in the treatment of neurological disorders such as epilepsy and schizophrenia (Elgemeie et al., 2019).
Future Directions
The future directions for research on “3-(1-(3-Chlorobenzoyl)azetidin-3-yl)imidazolidine-2,4-dione” could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action. Given the broad range of biological activities exhibited by imidazole derivatives , this compound could have potential applications in various fields such as medicinal chemistry and drug development.
properties
IUPAC Name |
3-[1-(3-chlorobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-9-3-1-2-8(4-9)12(19)16-6-10(7-16)17-11(18)5-15-13(17)20/h1-4,10H,5-7H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOHVQCWNAFNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2425498.png)
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2425499.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2425500.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2425503.png)
![2-(4-chlorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2425504.png)
![Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2425507.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2425511.png)
![(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2425512.png)



